molecular formula C20H22N2O3 B2898905 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide CAS No. 921837-24-3

2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide

カタログ番号 B2898905
CAS番号: 921837-24-3
分子量: 338.407
InChIキー: ZGUFGZWDZMCOPQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide, also known as EAI045, is a small molecule inhibitor that has shown potential in cancer treatment. This compound has been evaluated for its anti-tumor activity and has demonstrated promising results in preclinical studies.

作用機序

2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide exerts its anti-tumor effects by binding to the ATP-binding pocket of EGFR and other tyrosine kinases, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways that promote cell proliferation and survival. 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide has been shown to be particularly effective against EGFR mutants that are resistant to other inhibitors.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide has been found to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells. It has also been shown to reduce tumor growth in animal models of cancer. In addition, 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide has been found to be well-tolerated in preclinical studies, with no significant toxicity observed.

実験室実験の利点と制限

One of the advantages of 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide is its specificity for EGFR and other tyrosine kinases, which makes it a potentially effective treatment for cancers that are driven by these pathways. However, one limitation of 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide is its relatively low potency compared to other EGFR inhibitors. This may limit its efficacy in certain cancer types.

将来の方向性

There are several areas of future research that could further explore the potential of 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide in cancer treatment. These include:
1. Combination therapy: 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide could be combined with other cancer treatments, such as chemotherapy or immunotherapy, to enhance its anti-tumor effects.
2. Biomarker identification: Biomarkers could be identified to predict which patients are most likely to respond to 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide treatment.
3. Optimization of potency: Further optimization of the structure of 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide could lead to the development of more potent inhibitors with improved efficacy.
4. Clinical trials: Clinical trials could be conducted to evaluate the safety and efficacy of 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide in humans, with the goal of ultimately bringing this compound to the clinic for cancer treatment.

合成法

The synthesis of 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide involves a multi-step process that includes the condensation of 4-ethoxybenzaldehyde with indole-2-carboxylic acid to form the intermediate, 2-(4-ethoxyphenyl)indole-2-carboxylic acid. This intermediate is then converted to the final product, 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide, through a series of reactions involving ethyl chloroacetate and ammonium acetate.

科学的研究の応用

2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and its mutant variants, which are commonly found in various types of cancer. In addition, 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide has also been found to inhibit the activity of other tyrosine kinases, such as HER2 and ALK, which are also implicated in cancer.

特性

IUPAC Name

2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxo-3H-indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-22-18-10-7-16(12-15(18)13-20(22)24)21-19(23)11-14-5-8-17(9-6-14)25-4-2/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUFGZWDZMCOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。